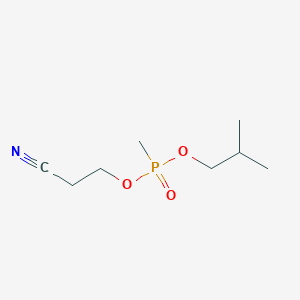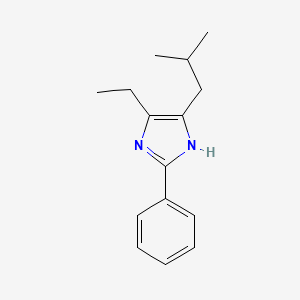
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes or ketones with ammonia or primary amines, followed by cyclization to form the imidazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反応の分析
Types of Reactions
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the imidazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can exhibit different chemical and physical properties.
科学的研究の応用
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1H-Imidazole, 4-methyl-5-phenyl-: Similar in structure but lacks the ethyl and methylpropyl substituents.
1H-Imidazole, 4-ethyl-5-phenyl-: Similar but lacks the methylpropyl substituent.
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-: Similar but lacks the phenyl substituent.
Uniqueness
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of ethyl, methylpropyl, and phenyl groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
59900-18-4 |
|---|---|
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC名 |
4-ethyl-5-(2-methylpropyl)-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C15H20N2/c1-4-13-14(10-11(2)3)17-15(16-13)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17) |
InChIキー |
AGCMBEIOYVVGFW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=N1)C2=CC=CC=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

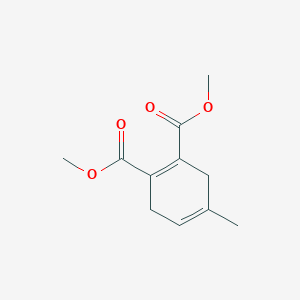

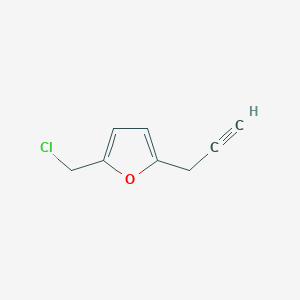
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
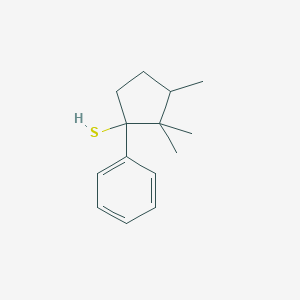
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)

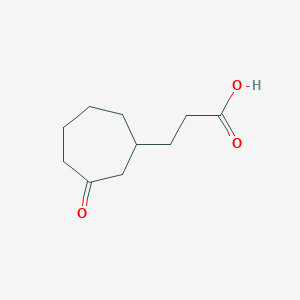
![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
